An In-Depth Technical Guide to 4-Methylsulfonyl-3-nitrobenzotrifluoride: Properties, Synthesis, and Reactivity for Advanced Drug Development
An In-Depth Technical Guide to 4-Methylsulfonyl-3-nitrobenzotrifluoride: Properties, Synthesis, and Reactivity for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methylsulfonyl-3-nitrobenzotrifluoride, a key aromatic intermediate in contemporary organic synthesis and drug discovery. The strategic placement of three distinct functional groups—a trifluoromethyl, a nitro, and a methylsulfonyl group—on the benzene ring imparts a unique electronic profile, rendering it a highly versatile substrate for a variety of chemical transformations. This document will delve into the core chemical and physical properties of this compound, provide an understanding of its synthesis, explore its reactivity with a focus on nucleophilic aromatic substitution and nitro group reduction, and discuss its applications as a pivotal building block in medicinal chemistry.
Chemical Identity and Physical Properties
4-Methylsulfonyl-3-nitrobenzotrifluoride, with the CAS Number 364-48-7, is a substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with a trifluoromethyl group, a nitro group, and a methylsulfonyl group.
Table 1: Chemical and Physical Properties of 4-Methylsulfonyl-3-nitrobenzotrifluoride and Related Compounds
| Property | 4-Methylsulfonyl-3-nitrobenzotrifluoride | 4-Nitrobenzotrifluoride (Related Compound) | 3-Nitrobenzotrifluoride (Related Compound) |
| Molecular Formula | C8H6F3NO4S[1] | C7H4F3NO2[2] | C7H4F3NO2[3] |
| Molecular Weight | 269.20 g/mol | 191.11 g/mol [2] | 191.11 g/mol [3] |
| Appearance | Not explicitly found; likely a solid at room temperature based on related compounds. | Thin, oily, straw-colored liquid or light yellow to brown powder/lump.[2] | Pale oily liquid or clear yellow liquid.[4] |
| Melting Point | Not Found | 42 °C | -5 °C |
| Boiling Point | Not Found | 82 °C at 10 mmHg | 200-205 °C (lit.) |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Insoluble in water.[2] | Insoluble in water.[4] |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the benzene ring will exhibit splitting patterns (doublets, doublet of doublets) due to coupling with each other. A singlet corresponding to the methyl protons of the sulfonyl group would likely appear further upfield, around 3.0-3.5 ppm.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The aromatic carbons will resonate in the range of 120-150 ppm, with their chemical shifts influenced by the electron-withdrawing nature of the substituents.
-
¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups. Key expected peaks include:
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Asymmetric and symmetric stretching of the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
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Stretching vibrations of the sulfonyl group (S=O) around 1300-1350 cm⁻¹ and 1150-1160 cm⁻¹.
-
Strong C-F stretching vibrations of the trifluoromethyl group in the 1100-1200 cm⁻¹ region.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of the nitro and methylsulfonyl groups.
Synthesis of 4-Methylsulfonyl-3-nitrobenzotrifluoride
The synthesis of 4-Methylsulfonyl-3-nitrobenzotrifluoride typically involves a multi-step process starting from a readily available benzotrifluoride derivative. A plausible synthetic route is outlined below. The causality behind the choice of reagents and conditions lies in achieving the desired regioselectivity and functional group transformations.
Conceptual Synthetic Workflow
The synthesis can be conceptualized as a sequence of electrophilic aromatic substitution reactions. The directing effects of the substituents play a crucial role in determining the position of the incoming groups.
Caption: Plausible synthetic pathway to 4-Methylsulfonyl-3-nitrobenzotrifluoride.
Step-by-Step Experimental Protocol (Illustrative)
This protocol is a representative example based on established organic chemistry principles. Optimization of reaction conditions would be necessary for process scale-up.
Step 1: Nitration of 4-Chlorobenzotrifluoride
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Rationale: The trifluoromethyl group is a meta-director, while the chloro group is an ortho, para-director. In this case, the activating effect of the chloro group directs the incoming nitro group to the ortho position (position 3). The use of a strong acid mixture (sulfuric and nitric acid) is standard for electrophilic aromatic nitration.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cool the flask to 0-5 °C in an ice bath.
-
Slowly add 4-chlorobenzotrifluoride.
-
Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-nitrobenzotrifluoride.
-
Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide
-
Rationale: The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution. The chlorine atom can be displaced by a suitable nucleophile, in this case, the thiomethoxide anion.
-
Procedure:
-
Dissolve 4-chloro-3-nitrobenzotrifluoride in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium thiomethoxide (NaSCH₃) portion-wise at room temperature.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to obtain 4-(methylthio)-3-nitrobenzotrifluoride.
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Step 3: Oxidation of the Thioether to the Sulfone
-
Rationale: The thioether is oxidized to the corresponding sulfone using a suitable oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).
-
Procedure:
-
Dissolve 4-(methylthio)-3-nitrobenzotrifluoride in a suitable solvent like dichloromethane.
-
Add the oxidizing agent (e.g., m-CPBA) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-methylsulfonyl-3-nitrobenzotrifluoride.
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Reactivity and Key Reactions
The chemical behavior of 4-Methylsulfonyl-3-nitrobenzotrifluoride is dominated by the interplay of its three functional groups. The highly electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack, while the nitro group can undergo reduction to an amine.
Nucleophilic Aromatic Substitution (SNAr)
The presence of three strong electron-withdrawing groups (NO₂, CF₃, and SO₂CH₃) renders the aromatic ring highly electrophilic. This makes the compound an excellent substrate for nucleophilic aromatic substitution reactions. Although there is no readily displaceable leaving group like a halogen in the final product, its precursors with a leaving group at the 4-position are highly reactive in SNAr.
Caption: Generalized mechanism of nucleophilic aromatic substitution.
Reduction of the Nitro Group
The nitro group of 4-Methylsulfonyl-3-nitrobenzotrifluoride can be selectively reduced to an amino group, opening up a vast array of further synthetic transformations. The resulting aniline derivative is a valuable intermediate for the introduction of nitrogen-containing functionalities.
Commonly Employed Reducing Agents:
-
Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[5] Care must be taken as some conditions can also reduce other functional groups.
-
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classic and effective methods for nitro group reduction.[5]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.
The choice of reducing agent is critical to ensure chemoselectivity, especially if other reducible functional groups are present in a more complex molecule.
Applications in Drug Discovery and Development
The true value of 4-Methylsulfonyl-3-nitrobenzotrifluoride lies in its role as a versatile building block in the synthesis of pharmaceutically active compounds. The trifluoromethyl and methylsulfonyl groups can significantly enhance a drug molecule's properties, including:
-
Metabolic Stability: The strong C-F bonds in the trifluoromethyl group can block sites of metabolic oxidation, increasing the drug's half-life.
-
Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The electronic properties and the ability of the sulfonyl group to act as a hydrogen bond acceptor can enhance the binding of a drug to its target protein.
While specific examples of drugs synthesized directly from 4-Methylsulfonyl-3-nitrobenzotrifluoride are not widely reported in publicly available literature, its structural motifs are present in numerous advanced pharmaceutical intermediates. The corresponding aniline derivative, 4-methylsulfonyl-3-aminobenzotrifluoride, is a particularly valuable synthon for the construction of a wide range of bioactive molecules.
Safety and Handling
-
Health Hazards: Aromatic nitro compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin. They can cause skin and eye irritation.[6]
-
Fire and Explosion Hazards: While not highly flammable, aromatic nitro compounds can be combustible and may decompose upon heating to release toxic fumes of nitrogen oxides and fluorides. They can also form explosive mixtures with strong reducing agents.
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and reducing agents.[3][7]
-
Conclusion
4-Methylsulfonyl-3-nitrobenzotrifluoride is a chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its unique combination of functional groups provides a powerful platform for the synthesis of complex and highly functionalized molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists seeking to leverage this versatile building block in the development of novel therapeutic agents and other advanced materials. Further research into the specific reaction kinetics and optimization of synthetic protocols will undoubtedly expand the utility of this valuable compound.
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